5-Hydroxyadamantan-2-one - 20098-14-0

5-Hydroxyadamantan-2-one

Catalog Number: EVT-270026
CAS Number: 20098-14-0
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxyadamantan-2-one is a synthetic derivative of adamantane, a cyclic hydrocarbon with a cage-like structure. [, ] It belongs to the class of organic compounds known as adamantanols, which are characterized by the presence of a hydroxyl group attached to the adamantane cage. []

5-Hydroxyadamantan-2-one has attracted scientific interest due to its reported biological activities, particularly its potential therapeutic effects on the central nervous system and cardiovascular system. [, , , , ] Research on this compound has explored its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties to understand its potential applications in various scientific fields.

Further research into the synthesis of 5-Hydroxyadamantan-2-one has focused on developing and validating methods for analyzing the purity of synthesized samples. For instance, researchers have developed a gas chromatography method with a plasma ionization detector (GC-PID) to quantify the active component in 5-Hydroxyadamantan-2-one pharmaceutical substances. [] This method utilizes a WCOT Fused Silica capillary column and has been validated for its robustness and accuracy in determining the purity of the synthesized compound. []

Additionally, another study describes the development and validation of a gas chromatography-flame ionization detection (GC-FID) method for identifying and quantifying impurities in 5-Hydroxyadamantan-2-one. [] This method successfully identified impurities like adamantan-2,6-dion in commercial samples, highlighting its significance in quality control during the synthesis of 5-Hydroxyadamantan-2-one. []

Molecular Structure Analysis

The molecular structure of 5-Hydroxyadamantan-2-one consists of an adamantane cage framework with a hydroxyl group substituted at the 5-position and a ketone group at the 2-position. [, ] This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Research suggests that 5-Hydroxyadamantan-2-one exerts its effects primarily through modulation of neurotransmitter systems, particularly the GABAergic system, influencing cerebrovascular activity. [] Unlike memantine, which primarily targets glutamatergic mechanisms, 5-Hydroxyadamantan-2-one demonstrates a stronger influence on GABAergic pathways. [] This distinction highlights its potential as a therapeutic agent targeting specific neurotransmitter systems involved in cerebrovascular disorders.

Studies using rat models of transient global ischemia demonstrated that 5-Hydroxyadamantan-2-one effectively improves cerebral blood flow in the ischemic brain, even surpassing the efficacy of the commonly used drug nimodipine. [] This finding underscores its potential as a therapeutic agent for conditions involving compromised cerebral blood flow, such as stroke.

Furthermore, research indicates that 5-Hydroxyadamantan-2-one exhibits antiplatelet activity, a property not observed with memantine. [] This antiplatelet effect suggests a potential role in preventing the formation of blood clots, a significant risk factor for stroke and other cardiovascular diseases.

Applications

7.1 Cerebrovascular Disorders: Studies have demonstrated the efficacy of 5-Hydroxyadamantan-2-one in improving cerebral blood flow in animal models of ischemia. [, ] Specifically, it has shown promising results in ameliorating the effects of global transient ischemia in rats by restoring cerebral blood flow and improving exploratory behavior. [] These findings suggest its potential as a therapeutic agent for stroke and other conditions involving compromised blood flow to the brain.

7.2 Neuroprotection: Research indicates that 5-Hydroxyadamantan-2-one promotes regenerative processes in brain tissues following ischemic injury. [] In a study using a rat model of local permanent ischemia, the compound significantly enhanced the recovery of brain tissue after middle cerebral artery occlusion. [] This neuroprotective effect further supports its potential for treating stroke and other neurodegenerative diseases.

7.3 Antiplatelet Activity: 5-Hydroxyadamantan-2-one exhibits antiplatelet activity, indicating its potential in preventing blood clot formation. [] This property is particularly relevant in the context of cardiovascular diseases where blood clots can lead to serious complications such as heart attack and stroke.

7.4 Drug Development: The synthesis and characterization of new derivatives of 5-Hydroxyadamantan-2-one are active areas of research. [, ] These studies aim to identify compounds with enhanced therapeutic properties, improved pharmacokinetic profiles, and reduced side effects.

Memantine

Compound Description: Memantine is an adamantane derivative that exhibits low-affinity, voltage-dependent, noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It is clinically used to manage moderate to severe Alzheimer's disease.

Nimodipine

Compound Description: Nimodipine is a dihydropyridine calcium channel blocker primarily used to prevent ischemic brain damage following a subarachnoid hemorrhage.

Relevance: While not structurally related to 5-hydroxyadamantan-2-one, nimodipine serves as a reference drug in studies investigating the cerebrovascular effects of 5-hydroxyadamantan-2-one. Research indicates that 5-hydroxyadamantan-2-one demonstrates superior efficacy compared to nimodipine in improving blood flow in ischemic brains. This suggests that 5-hydroxyadamantan-2-one might offer a more effective therapeutic option for managing cerebrovascular diseases.

Adamantan-2-one

Compound Description: Adamantan-2-one serves as a precursor compound in the synthesis of 5-hydroxyadamantan-2-one.

Relevance: Adamantan-2-one is structurally very similar to 5-hydroxyadamantan-2-one, lacking only the hydroxyl group at the 5-position on the adamantane cage. Its presence as an impurity in 5-hydroxyadamantan-2-one pharmaceutical substances necessitates careful monitoring during drug manufacturing.

Adamantan-2,6-dion

Compound Description: Adamantan-2,6-dion is identified as an impurity in 5-hydroxyadamantan-2-one pharmaceutical substances.

Relevance: While structurally similar to 5-hydroxyadamantan-2-one, adamantan-2,6-dion possesses two ketone groups, one at the 2-position and another at the 6-position of the adamantane structure, compared to the single hydroxyl and ketone groups in 5-hydroxyadamantan-2-one. Its presence as an impurity necessitates monitoring during drug production to ensure the quality and safety of 5-hydroxyadamantan-2-one drug substances.

5-Hydroxyadamantan-2-one Succinic Acid Ester

Compound Description: This is a derivative of 5-hydroxyadamantan-2-one, synthesized by esterifying the hydroxyl group with succinic acid.

Relevance: This compound demonstrates significant cerebrovascular protective effects, particularly in restoring cerebral blood flow autoregulation and improving exploratory behavior in rats after induced global transient ischemia. These findings suggest that this esterified form of 5-hydroxyadamantan-2-one might offer enhanced therapeutic benefits compared to the parent compound, especially in managing vascular cognitive impairments.

Properties

CAS Number

20098-14-0

Product Name

Idramantone

IUPAC Name

5-hydroxyadamantan-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2

InChI Key

TZBDEVBNMSLVKT-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3=O)O

Solubility

Soluble in DMSO

Synonyms

1-hydroxyadamantan-4-one
ADK-412
kamantane
kemantan
kemantane

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.